molecular formula C19H22FN3O2 B2905486 6-Fluoro-N-[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]pyridine-3-carboxamide CAS No. 1436042-61-3

6-Fluoro-N-[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]pyridine-3-carboxamide

Cat. No.: B2905486
CAS No.: 1436042-61-3
M. Wt: 343.402
InChI Key: FKFZVCQEMNCRNT-UHFFFAOYSA-N
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Description

6-Fluoro-N-[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C19H22FN3O2 and its molecular weight is 343.402. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds have been found to exhibit potent antiproliferative activity on carcinoma cells . This suggests that the compound may target cellular processes involved in cell proliferation.

Mode of Action

It is known that the substitution at the n-terminal of similar compounds plays a dominant role in their antiproliferative activity . This suggests that the compound may interact with its targets through this substituted group, leading to changes in cell proliferation.

Pharmacokinetics

The compound’s synthesis involves a suzuki–miyaura coupling reaction , which is known for its mild and functional group tolerant reaction conditions. This could potentially impact the compound’s bioavailability.

Result of Action

The compound’s antiproliferative activity suggests that it may inhibit cell proliferation . This could result in the suppression of tumor growth in the case of carcinoma cells.

Action Environment

The suzuki–miyaura coupling reaction used in the compound’s synthesis is known to be environmentally benign , suggesting that the compound may be stable under various environmental conditions.

Biological Activity

6-Fluoro-N-[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]pyridine-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₉H₂₂FN₃O₂
  • Molecular Weight : 343.4 g/mol
  • CAS Number : 1436042-61-3

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including receptors and enzymes involved in critical physiological processes. While specific mechanisms for this compound are not extensively documented, similar compounds have shown activity through modulation of neurotransmitter systems and inhibition of specific enzymes.

Antitumor Activity

Research has indicated that derivatives of pyridine carboxamides can exhibit significant antitumor effects. For instance, compounds structurally related to this compound have been shown to inhibit cancer cell proliferation in vitro and in vivo.

CompoundTargetIC₅₀ (nM)Effect
CFI-400945PLK4<10Inhibits tumor growth in HCT116 models
Compound 82aPim Kinases0.4 - 1.1Strong inhibition across multiple cell lines

These findings suggest that the compound may share similar pathways or mechanisms leading to anticancer activity.

Neuropharmacological Effects

Piperidine derivatives are often explored for their neuropharmacological properties. Compounds with similar structures have been found to interact with serotonin and dopamine receptors, which are crucial for mood regulation and cognitive function. For example:

  • 5-HT1A Receptor Agonism : Some derivatives have shown promise as antidepressant candidates by acting as biased agonists at the 5-HT1A receptor, potentially leading to improved mood and reduced anxiety.

Case Studies

Several studies have explored the biological activities of compounds related to this compound:

  • Anticancer Study : A study demonstrated that a related compound inhibited the growth of multiple myeloma cell lines with an IC₅₀ of 0.64 μM, indicating potent antiproliferative activity.
  • Neuropharmacological Assessment : Another investigation highlighted the potential of piperidine derivatives in treating anxiety disorders by modulating serotonergic pathways.

Properties

IUPAC Name

6-fluoro-N-[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O2/c1-25-17-5-3-2-4-15(17)13-23-10-8-16(9-11-23)22-19(24)14-6-7-18(20)21-12-14/h2-7,12,16H,8-11,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKFZVCQEMNCRNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2CCC(CC2)NC(=O)C3=CN=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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